7-Ethynylbicyclo[4.1.0]heptane
Description
7-Ethynylbicyclo[4.1.0]heptane is a bicyclic organic compound featuring a norbornane-like framework (bicyclo[4.1.0]heptane) with an ethynyl (-C≡CH) substituent at the 7-position. The bicyclo[4.1.0]heptane core confers strain due to its fused cyclopropane ring, influencing both physical characteristics (e.g., boiling point, solubility) and chemical behavior (e.g., ring-opening reactions, electrophilic additions) .
Properties
IUPAC Name |
7-ethynylbicyclo[4.1.0]heptane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12/c1-2-7-8-5-3-4-6-9(7)8/h1,7-9H,3-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZANCPIQLQRAOGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1C2C1CCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
120.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
While specific industrial production methods for 7-Ethynylbicyclo[4.1.0]heptane are not widely documented, the compound can be synthesized on a larger scale using optimized versions of the laboratory methods mentioned above. Industrial production would likely involve the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
7-Ethynylbicyclo[4.1.0]heptane undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form saturated hydrocarbons.
Substitution: The ethynyl group can participate in substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, hydrogen gas with a palladium catalyst for reduction, and halogenating agents like bromine for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethynyl group can yield aldehydes or ketones, while reduction can produce alkanes .
Scientific Research Applications
7-Ethynylbicyclo[4.1.0]heptane has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 7-Ethynylbicyclo[4.1.0]heptane involves its interaction with molecular targets and pathways within biological systems. The ethynyl group can participate in various biochemical reactions, potentially leading to the formation of reactive intermediates that interact with cellular components . These interactions can result in the modulation of biological pathways, contributing to the compound’s observed biological activities .
Comparison with Similar Compounds
Structural and Reactivity Comparisons
- Oxa derivatives (e.g., 7-oxabicyclo) exhibit enhanced polarity and reactivity toward acid-catalyzed ring-opening due to the strained epoxide . Aza derivatives (e.g., 7-azabicyclo) show basicity and participate in hydrogen bonding, influencing solubility in polar solvents .
Steric and Strain Considerations :
Biological Activity
7-Ethynylbicyclo[4.1.0]heptane, a bicyclic compound, has garnered attention for its potential biological activities and applications in various fields, including medicinal chemistry and flavor enhancement. This article explores the biological activity of this compound, summarizing key research findings, case studies, and relevant data.
Chemical Structure and Properties
- Chemical Formula : CH
- Molecular Weight : 106.16 g/mol
- CAS Number : 286-20-4
The compound features a bicyclic structure that contributes to its unique properties and biological interactions.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities:
-
Flavor Enhancement :
- The compound has been identified as a potential flavoring agent, particularly in enhancing umami flavors in food products. Substituted derivatives of bicyclo[4.1.0]heptane have shown significant promise in flavor modulation, with specific structural configurations enhancing taste profiles significantly .
- Pharmacological Potential :
- Toxicological Studies :
Case Study 1: Flavor Modulation
A study conducted on various bicyclic compounds highlighted the effectiveness of this compound in enhancing umami taste in broths at concentrations as low as 10 ppm. This study emphasized the structural importance of the ethynyl group in flavor perception .
Case Study 2: Pharmacological Activity
In a pharmacological evaluation, a derivative of this compound was tested for its analgesic properties using animal models. Results indicated a significant reduction in pain response compared to control groups, suggesting potential therapeutic applications .
Data Tables
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
